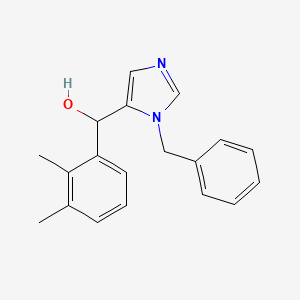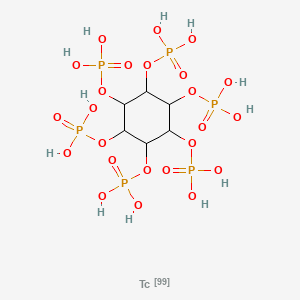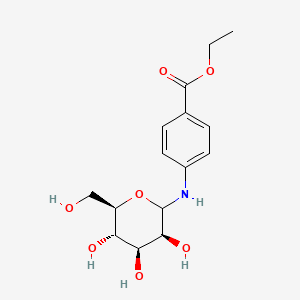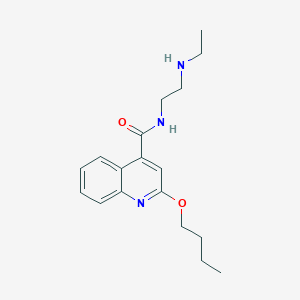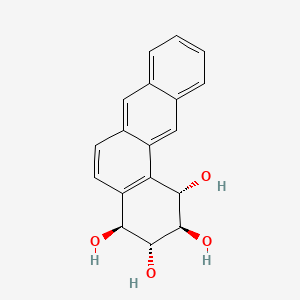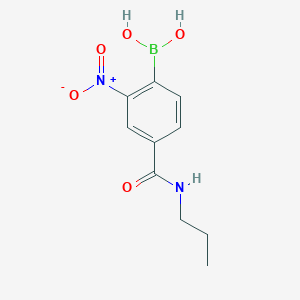
2-Nitro-4-(propylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(propylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BN2O5. It is a derivative of phenylboronic acid, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound features a nitro group and a propylcarbamoyl group attached to the phenyl ring, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(propylcarbamoyl)phenylboronic acid typically involves the following steps:
Nitration: The nitration of 4-(propylcarbamoyl)phenylboronic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 2-position of the phenyl ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Nitro-4-(propylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Major Products Formed
Reduction: 2-Amino-4-(propylcarbamoyl)phenylboronic acid.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
科学的研究の応用
2-Nitro-4-(propylcarbamoyl)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target cancer cells and enhance the effects of neutron radiation.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-Nitro-4-(propylcarbamoyl)phenylboronic acid in chemical reactions involves the following steps:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product.
Reduction: The nitro group is reduced to an amino group through hydrogenation, where hydrogen gas and a palladium catalyst facilitate the reduction process.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-(Propylcarbamoyl)phenylboronic Acid: Similar to 2-Nitro-4-(propylcarbamoyl)phenylboronic acid but lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a propylcarbamoyl group on the phenyl ring
特性
分子式 |
C10H13BN2O5 |
|---|---|
分子量 |
252.03 g/mol |
IUPAC名 |
[2-nitro-4-(propylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BN2O5/c1-2-5-12-10(14)7-3-4-8(11(15)16)9(6-7)13(17)18/h3-4,6,15-16H,2,5H2,1H3,(H,12,14) |
InChIキー |
NWFZUWGYPHJBJS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C(=O)NCCC)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

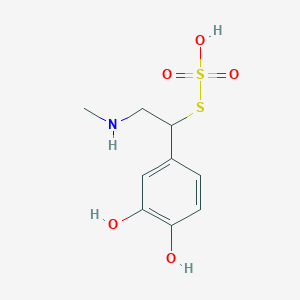
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

